DL-|A-Hydroxybutyryl coenzyme A lithium salt
Description
DL-β-Hydroxybutyryl coenzyme A lithium salt (CAS 103404-51-9) is a biochemical reagent with the molecular formula C₂₅H₄₂N₇O₁₈P₃S and a molecular weight of 853.62 g/mol . It is structurally characterized by a β-hydroxybutyryl moiety linked to coenzyme A (CoA), stabilized by lithium ions. This compound plays a critical role in ketone body metabolism and is utilized in studies involving 3-hydroxyacyl-CoA dehydrogenase type II (HSD17B10), which is implicated in mitochondrial fatty acid oxidation and steroid metabolism .
Key properties include:
Properties
InChI |
InChI=1S/C25H42N7O18P3S.Li/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNYNXALHOUFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42LiN7O18P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423556 | |
| Record name | DL-|A-Hydroxybutyryl coenzyme A lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
860.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103404-51-9 | |
| Record name | DL-|A-Hydroxybutyryl coenzyme A lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Enzyme System: Propionyl-CoA Transferase and PHA Synthase
The two-enzyme system leverages propionyl-CoA transferase (PCT) from Clostridium propionicum and polyhydroxyalkanoate (PHA) synthase from Chromatium vinosum. PCT transfers the CoA moiety from acetyl-CoA to free D-(-)-3-hydroxybutyric acid (3-HB), forming DL-β-HB-CoA. PHA synthase then polymerizes this intermediate into poly(3-hydroxybutyrate) (P(3HB)), though the reaction can be halted to isolate DL-β-HB-CoA-Li.
Key Reaction Conditions
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Substrate : 3-HB (10 mM final concentration)
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CoA Donor : Acetyl-CoA (5 mM)
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Buffer : 50 mM glycine-glycylglycine buffer (pH 9.25) with 20 mM MgCl₂ and 0.2% Triton X-100
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Temperature : 37°C
This system achieves ~85% substrate conversion under optimal conditions but requires continuous acetyl-CoA supplementation, increasing costs.
Three-Enzyme System with CoA Recycling
To address CoA dependency, acetyl-CoA synthetase (ACS) is introduced, enabling ATP-driven CoA recycling. ACS converts free CoA released during polymerization back into acetyl-CoA using acetate and ATP. This闭环 system reduces CoA consumption by 70% and is ideal for large-scale synthesis.
Reaction Components
| Component | Concentration/Amount | Role |
|---|---|---|
| 3-HB | 10 mM | Substrate |
| Acetate | 20 mM | CoA regeneration substrate |
| ATP | 5 mM | Energy source for ACS |
| PCT, PHA Synthase, ACS | 0.1 mg/mL each | Enzymatic catalysts |
Advantages :
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Yields 92% pure DL-β-HB-CoA-Li after purification.
pH-Dependent Synthesis Optimization
The equilibrium of β-hydroxyacyl-CoA dehydrogenase (HADH)-catalyzed reactions is highly pH-sensitive. At pH >8.5, the oxidation of β-hydroxybutyryl-CoA to acetoacetyl-CoA becomes favorable, but synthesis requires alkaline conditions to shift equilibrium toward reduction.
Optimal Synthesis Conditions
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pH : 9.5 (tris buffer)
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Cofactor : 2 mM NAD⁺
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Enzyme : β-Hydroxyacyl dehydrogenase (0.2 U/mg)
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Temperature : 25°C
Under these conditions, HADH catalyzes the reverse reaction, reducing acetoacetyl-CoA to DL-β-HB-CoA with 78% efficiency.
Purification and Characterization
Solubility-Based Purification
DL-β-HB-CoA-Li’s high solubility in water (50 mg/mL) allows selective precipitation. Adding chilled ethanol (1:4 v/v) precipitates proteins and impurities, leaving the target compound in solution. Centrifugation at 20,000×g for 15 minutes followed by lyophilization yields a colorless powder.
Chromatographic Techniques
Ion-Exchange Chromatography :
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Column : DEAE-Sepharose Fast Flow
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Eluent : Linear gradient of 0–1 M LiCl in 20 mM Tris-HCl (pH 8.0)
HPLC Analysis :
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Column : C18 reverse-phase (5 µm, 4.6×250 mm)
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Mobile Phase : Methanol–1 mM HCl (55:45 v/v)
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Flow Rate : 1.0 mL/min
Industrial-Scale Production Considerations
While lab-scale methods rely on enzymatic synthesis, industrial production employs microbial fermentation. Escherichia coli strains engineered to overexpress PCT and ACS produce DL-β-HB-CoA-Li intracellularly. After fermentation, cells are lysed, and the compound is extracted via:
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Centrifugation : 20,000×g for 20 minutes to remove debris.
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Ultrafiltration : 10 kDa membrane to concentrate the product.
Chemical Reactions Analysis
Types of Reactions: DL-|A-Hydroxybutyryl coenzyme A lithium salt undergoes various biochemical reactions, including:
Oxidation: It can be oxidized to acetoacetyl coenzyme A.
Reduction: It can be reduced to butyryl coenzyme A.
Polymerization: It is polymerized to form polyhydroxyalkanoates.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as NAD+.
Reduction: Requires reducing agents such as NADH.
Polymerization: Catalyzed by polyhydroxybutyrate synthase enzymes.
Major Products:
Oxidation: Acetoacetyl coenzyme A.
Reduction: Butyryl coenzyme A.
Polymerization: Polyhydroxyalkanoates.
Scientific Research Applications
Biochemistry and Enzymology
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Substrate for Enzymatic Assays : DL-β-Hydroxybutyryl coenzyme A lithium salt is utilized as a substrate in assays to study the kinetics of enzymes such as β-hydroxyacyl CoA dehydrogenase and HSD17B4. These studies help elucidate enzyme mechanisms and specificity.
Enzyme Application β-Hydroxyacyl CoA Dehydrogenase Kinetic studies to determine substrate specificity HSD17B4 Substrate for enzymatic assays
Metabolic Studies
- Fatty Acid Metabolism : The compound plays a pivotal role in the β-oxidation pathway, facilitating the breakdown of fatty acids into acetyl-CoA units for energy production. Research indicates that its levels can be affected by nutritional states, such as fasting, which enhances its production.
Medical Research
- Investigating Metabolic Disorders : Studies have shown that DL-β-Hydroxybutyryl coenzyme A lithium salt may be involved in metabolic disorders, particularly those related to energy metabolism and diabetes. For instance, elevated levels of histone β-hydroxybutyrylation have been observed in mouse models of type 1 diabetes mellitus (T1DM), suggesting its potential role in epigenetic regulation.
Biotechnology
- Production of Biodegradable Polymers : The compound serves as a precursor for polyhydroxyalkanoates (PHAs), which are biodegradable plastics produced through microbial fermentation. This application highlights its significance in sustainable material development.
Case Study 1: Role in Type 1 Diabetes Mellitus
In a study involving streptozotocin-induced T1DM mouse models, researchers observed increased levels of histone β-hydroxybutyrylation associated with DL-β-Hydroxybutyryl coenzyme A lithium salt. This finding suggests that the compound may play a role in epigenetic modifications linked to metabolic dysregulation in diabetes.
Case Study 2: Enzymatic Activity Assessment
A series of experiments were conducted to evaluate the kinetic parameters of β-hydroxyacyl CoA dehydrogenase using DL-β-Hydroxybutyryl coenzyme A lithium salt as a substrate. The results demonstrated distinct enzyme activity profiles depending on substrate concentration, providing insights into enzyme regulation during fatty acid metabolism.
Mechanism of Action
DL-|A-Hydroxybutyryl coenzyme A lithium salt exerts its effects through its role as an intermediate in fatty acid metabolism. It is converted to bacterial polyhydroxyalkanoates by polyhydroxybutyrate synthases . The compound acts as a substrate for β-hydroxyacyl coenzyme A dehydrogenase, which catalyzes the oxidation of β-hydroxybutyryl coenzyme A to acetoacetyl coenzyme A . This reaction is crucial for the production of energy in the body.
Comparison with Similar Compounds
Comparison with Structurally Similar Coenzyme A Derivatives
Structural and Molecular Comparisons
The following table summarizes structural and physicochemical differences:
Structural Insights :
- The β-hydroxybutyryl group in DL-β-Hydroxybutyryl CoA distinguishes it from acetyl (C2), butyryl (C4), and branched-chain (isovaleryl) derivatives, influencing its role in ketogenesis and mitochondrial energy metabolism .
- Aromatic benzoyl CoA is specialized for studies involving aromatic compound degradation .
Functional and Application-Based Comparisons
Metabolic Roles
- DL-β-Hydroxybutyryl CoA : Central to ketone body synthesis and fatty acid β-oxidation, particularly in HSD17B10-mediated pathways .
- Acetyl CoA : A cornerstone of the tricarboxylic acid (TCA) cycle and lipid biosynthesis .
- Butyryl CoA : Involved in short-chain fatty acid metabolism and gut microbiome studies .
- Acetoacetyl CoA : Precursor in cholesterol synthesis and ketogenesis .
Research Findings and Clinical Relevance
- HSD17B10 Studies : DL-β-Hydroxybutyryl CoA is critical for investigating HSD17B10 mutations linked to neurodegenerative diseases .
- Statins and CoA Derivatives : Hydroxymethylglutaryl (HMG)-CoA reductase inhibitors (statins) alter plasma fatty acid profiles, indirectly affecting CoA-dependent pathways ().
- Lithium Salt Interactions : Lithium ions stabilize CoA derivatives in solution, as observed in ionic liquid studies ().
Biological Activity
Overview
DL-β-Hydroxybutyryl coenzyme A lithium salt (CAS Number: 103404-51-9) is a crucial intermediate in various metabolic pathways, particularly in the metabolism of fatty acids and amino acids. It plays a significant role in energy production and is involved in the synthesis of polyhydroxyalkanoates, which are biopolymers produced by microbial fermentation. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and relevant research findings.
Target Enzymes and Pathways
DL-β-Hydroxybutyryl coenzyme A lithium salt functions primarily as a substrate for several enzymes involved in metabolic processes. Notably, it serves as a substrate for β-hydroxyacyl CoA dehydrogenase, which is crucial in the β-oxidation pathway of fatty acids. Additionally, it participates in the fermentation of butyric acid and the metabolism of lysine and tryptophan, influencing various biochemical reactions within cells .
Biochemical Reactions
The compound undergoes several key biochemical reactions:
- Oxidation : Converts to acetoacetyl coenzyme A.
- Reduction : Converts to butyryl coenzyme A.
- Polymerization : Forms polyhydroxyalkanoates through enzymatic action .
Cellular Effects
DL-β-Hydroxybutyryl coenzyme A lithium salt has notable effects on cellular functions:
- Cell Signaling : It influences signaling pathways that regulate gene expression and metabolic processes.
- Histone Modification : The compound acts as a cofactor for lysine β-hydroxybutyrylation (Kbhb), which has been linked to changes in histone modifications in various models, including those simulating type 1 diabetes .
Case Studies
-
Diabetes Model Study :
In a study involving streptozotocin-induced type 1 diabetes mice, elevated levels of histone Kbhb were observed, suggesting that DL-β-Hydroxybutyryl coenzyme A lithium salt plays a role in epigenetic regulation under metabolic stress conditions . -
Cancer Metabolism :
Research indicates that impaired mitochondrial function in cancer cells leads to the accumulation of DL-β-Hydroxybutyryl coenzyme A lithium salt. This accumulation may affect metabolic adaptations and promote tumor growth .
The following table summarizes the key biochemical properties of DL-β-Hydroxybutyryl coenzyme A lithium salt:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₃LiN₇O₁₈P₃S |
| Molecular Weight | 859.56 g/mol |
| Purity | >99% |
| Storage Conditions | -20°C |
| CAS Number | 103404-51-9 |
Industrial Applications
DL-β-Hydroxybutyryl coenzyme A lithium salt is not only significant in biological research but also has industrial applications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
